N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (hereafter referred to by its full name) is a heterocyclic compound featuring a thiadiazole core linked to a substituted thiazole moiety via a carboxamide bridge. The compound’s molecular formula is C₁₀H₁₁N₅OS₂ (molecular weight: 289.36 g/mol), with substituents at the 4-methyl position of the thiadiazole ring and 4,5-dimethyl groups on the thiazole ring .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS2/c1-4-6(3)15-9(10-4)11-8(14)7-5(2)12-13-16-7/h1-3H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBDXEWSTVWMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=NS2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4,5-dimethyl-1,3-thiazole-2-amine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The compound’s closest analogs differ in substituents on either the thiazole or thiadiazole rings, influencing physicochemical properties and bioactivity. Key examples include:
Key Observations :
- Biological Relevance : BTP-2, a pyrazole-containing analog, demonstrates the importance of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing binding to Orai1 channels, a feature absent in the target compound .
- Synthetic Accessibility : The synthesis of related analogs (e.g., pyridinyl-thiazole carboxamides) involves coupling reactions with amines, as described in , suggesting similar pathways for the target compound .
Pharmacological and Functional Comparisons
SOCE Inhibition and Orai1 Targeting
- BTP-2 : A prototypical SOCE inhibitor, BTP-2 binds directly to Orai1 channels, reducing calcium influx in cardiac cells. Its IC₅₀ values range from 1–10 µM in cellular assays .
- However, the absence of pyrazole/trifluoromethyl groups may limit potency .
Anti-Inflammatory and Enzymatic Activity
- Thiazolylmethylcarbamate Analogs : Compounds like thiazol-5-ylmethyl carbamates () exhibit anti-inflammatory properties via protease inhibition, highlighting the therapeutic versatility of thiazole-thiadiazole hybrids .
- Target Compound : The 4,5-dimethylthiazole group may sterically hinder interactions with enzymatic targets compared to smaller substituents, necessitating further study .
Physicochemical and Stability Profiles
- Acid-Base Properties : The target compound’s predicted pKa (~10.09) aligns with analogs like N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (pKa ~10.09), suggesting moderate basicity suitable for cellular uptake .
- Thermodynamic Stability : Thiadiazole rings generally exhibit high thermal stability, but methyl and dimethyl substituents may reduce crystallinity compared to halogenated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
